![molecular formula C17H18N4O2S B2876964 3-(4-methoxyphenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide CAS No. 2034385-64-1](/img/structure/B2876964.png)
3-(4-methoxyphenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide
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Overview
Description
3-(4-methoxyphenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide is a useful research compound. Its molecular formula is C17H18N4O2S and its molecular weight is 342.42. The purity is usually 95%.
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Scientific Research Applications
Antioxidant and Anticancer Activity
Research has identified derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, closely related to the compound , exhibiting significant antioxidant and anticancer activities. These derivatives demonstrated higher antioxidant activity than ascorbic acid and showed cytotoxic effects against certain cancer cell lines, including glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 (Tumosienė et al., 2020).
Antibacterial and Antifungal Agents
A study on derivatives of 2-(6-methoxy-2-naphthyl)propionamide, which shares a similar structure, revealed their potential as antibacterial and antifungal agents. These compounds showed significant activities comparable to standard antimicrobial agents like Ampicilline and Flucanazole (Helal et al., 2013).
Neurokinin-1 Receptor Antagonist
Derivatives of 1,2,3-triazol-4-yl, a component of the compound, have been identified as effective neurokinin-1 receptor antagonists. They exhibit potential in clinical applications for treating conditions like emesis and depression (Harrison et al., 2001).
Chymotrypsin Inhibitory Activity
Methyl 2-[propanamide-2'-methoxycarbonyl] benzoate, a related compound, has shown chymotrypsin inhibitory activity. It also displayed antibacterial effects against strains like Escherichia coli and Shigella boydii (Atta-ur-rahman et al., 1997).
Mechanism of Action
Target of Action
Further experimental studies are required to identify the specific targets .
Mode of Action
The compound’s structure, particularly the presence of a methoxyphenyl group and a thiophene ring, suggests it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces .
Pharmacokinetics
Experimental studies are required to determine these properties .
properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[(1-thiophen-3-yltriazol-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-23-16-5-2-13(3-6-16)4-7-17(22)18-10-14-11-21(20-19-14)15-8-9-24-12-15/h2-3,5-6,8-9,11-12H,4,7,10H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVAQZJAWJJKIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2=CN(N=N2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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